molecular formula C21H15ClN4O2S B342739 6-[5-(2-chlorophenyl)-2-furyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

6-[5-(2-chlorophenyl)-2-furyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No.: B342739
M. Wt: 422.9 g/mol
InChI Key: KPEQSXVZCOTDBE-UHFFFAOYSA-N
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Description

6-[5-(2-chlorophenyl)-2-furyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a triazino-benzoxazepine core, which is a fused heterocyclic system, and is substituted with a chlorophenyl group, a furyl group, and a methylthio group. The presence of these diverse functional groups contributes to its reactivity and potential utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[5-(2-chlorophenyl)-2-furyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine typically involves multi-step organic reactions. The process begins with the preparation of the triazino-benzoxazepine core, followed by the introduction of the chlorophenyl, furyl, and methylthio substituents. Common synthetic routes may include:

    Cyclization reactions: Formation of the triazino-benzoxazepine core through cyclization of appropriate precursors under acidic or basic conditions.

    Substitution reactions: Introduction of the chlorophenyl and furyl groups via nucleophilic aromatic substitution or electrophilic aromatic substitution.

    Thioether formation: Incorporation of the methylthio group through reactions with thiols or thioethers.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and catalytic processes may be employed to achieve efficient production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

6-[5-(2-chlorophenyl)-2-furyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The furyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).

Major Products

    Sulfoxides and sulfones: From oxidation of the methylthio group.

    Phenyl derivatives: From reduction of the chlorophenyl group.

    Substituted furyl derivatives: From substitution reactions involving the furyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-[5-(2-chlorophenyl)-2-furyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering gene expression: Affecting the transcription and translation of specific genes to regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    6-[5-(2-chlorophenyl)-2-furyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine: shares structural similarities with other triazino-benzoxazepine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H15ClN4O2S

Molecular Weight

422.9 g/mol

IUPAC Name

6-[5-(2-chlorophenyl)furan-2-yl]-3-methylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

InChI

InChI=1S/C21H15ClN4O2S/c1-29-21-24-20-18(25-26-21)13-7-3-5-9-15(13)23-19(28-20)17-11-10-16(27-17)12-6-2-4-8-14(12)22/h2-11,19,23H,1H3

InChI Key

KPEQSXVZCOTDBE-UHFFFAOYSA-N

SMILES

CSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=C(O4)C5=CC=CC=C5Cl)N=N1

Canonical SMILES

CSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=C(O4)C5=CC=CC=C5Cl)N=N1

Origin of Product

United States

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